molecular formula C44H40N8O8 B13124038 Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B13124038
M. Wt: 808.8 g/mol
InChI Key: ILOWSVXEZDVFFE-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazolo[3,4-c]pyridine derivative featuring two pyrazolo-pyridine cores connected via a diazenyl (-N=N-) linker. Each core is substituted with a 4-methoxyphenyl group at position 1 and an ethoxycarbonyl ester at position 2. The diazenyl group bridges two para-substituted phenyl rings, enhancing conjugation and rigidity. The compound’s synthesis involves multi-step reactions, including cyclization, diazo coupling, and esterification, as seen in related pyrazolo-pyridine intermediates (e.g., apixaban derivatives) .

Properties

Molecular Formula

C44H40N8O8

Molecular Weight

808.8 g/mol

IUPAC Name

ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C44H40N8O8/c1-5-59-43(55)37-35-23-25-49(41(53)39(35)51(47-37)31-15-19-33(57-3)20-16-31)29-11-7-27(8-12-29)45-46-28-9-13-30(14-10-28)50-26-24-36-38(44(56)60-6-2)48-52(40(36)42(50)54)32-17-21-34(58-4)22-18-32/h7-22H,5-6,23-26H2,1-4H3

InChI Key

ILOWSVXEZDVFFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N5CCC6=C(C5=O)N(N=C6C(=O)OCC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-c]pyridine structure, followed by the introduction of the diazenyl and ester groups through diazotization and esterification reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the diazenyl groups to amines or to reduce other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction could produce amines or alcohols. Substitution reactions would result in derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. Additionally, the aromatic rings and ester groups can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of pyrazolo-pyridine derivatives with diverse substituents and linkages. Key structural analogues include:

Compound Name Key Substituents/Linkages Structural Differences References
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Piperidin-2-one ring at phenyl substituent Replaces diazenyl with piperidinyl linkage
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine core with dichlorophenyl Different heterocyclic core (thiazolo-pyrimidine vs. pyrazolo-pyridine)
Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Pyrazolo[4,3-c]pyridine core with benzyl group Altered pyrazole ring fusion (4,3-c vs. 3,4-c)

Key Observations :

  • Core Heterocycle : The target compound’s pyrazolo[3,4-c]pyridine core is distinct from pyrazolo[4,3-c]pyridine () and thiazolo-pyrimidine (), which alter electronic properties and binding interactions.
  • Substituents : The 4-methoxyphenyl and ethoxycarbonyl groups are conserved in many analogues, suggesting their role in solubility and target affinity .

Key Observations :

  • The target compound’s synthesis () employs advanced coupling strategies (e.g., diazo intermediates), whereas simpler analogues rely on hydrolysis () or one-pot reactions ().
  • Yields for the target compound (71–88%) are comparable to other complex heterocycles (e.g., 51% in ), reflecting challenges in multi-step syntheses.

Key Observations :

  • The diazenyl linker likely reduces solubility compared to carboxylic acid derivatives () but improves rigidity for target binding.
  • The 4-methoxyphenyl group enhances metabolic stability compared to nitro-substituted analogues (), which may exhibit higher reactivity.
Spectroscopic Data
  • IR/NMR : The target compound’s ester carbonyl (C=O) stretch is expected at ~1700 cm⁻¹, aligning with analogues in and . Aromatic protons (4-methoxyphenyl) resonate at δ 6.8–7.5 ppm in ¹H NMR, similar to and .
  • Mass Spectrometry : Molecular ion peaks [M+H]⁺ would exceed m/z 800, consistent with high-molecular-weight pyrazolo-pyridines ().

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